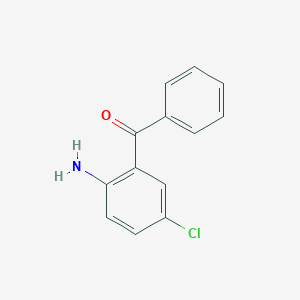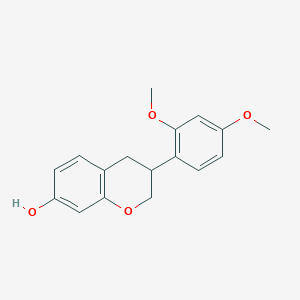
Sativan
描述
Sativan, also known as sativin, is a naturally occurring isoflavane. Isoflavanes are a subclass of flavonoids, which are polyphenolic compounds known for their diverse biological activities. This compound is found in various plants, including the root of Sesbania grandiflora. It has attracted scientific interest due to its potential therapeutic properties, particularly in the treatment of cancer and other diseases.
科学研究应用
Sativan has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the reactivity and properties of isoflavanoids.
Biology: It is investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: this compound has shown potential in the treatment of cancer, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. It is also studied for its anti-inflammatory and antioxidant properties.
Industry: this compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
作用机制
Target of Action
Sativan, also known as Lorazepam , primarily targets the benzodiazepine receptors in the post-synaptic GABA-A ligand-gated chloride channel in different sites of the central nervous system (CNS) . These receptors play a crucial role in the regulation of inhibitory neurotransmission in the CNS .
Mode of Action
This compound interacts with its targets by allosterically binding to the benzodiazepine receptors . This interaction enhances the effects of the inhibitory neurotransmitter, GABA . The effect of this compound in GABA-A receptors produces an increase in the frequency of opening of the chloride ion channel . For its effect to generate, the neurotransmitter is required .
Biochemical Pathways
This compound affects the GABAergic pathway . By enhancing the activity of GABA, it results in the sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties for which the drugs are prescribed .
Pharmacokinetics
This compound is highly protein-bound and is extensively metabolized into pharmacologically inactive metabolites . Due to its poor lipid solubility, this compound is absorbed relatively slowly by mouth and is unsuitable for rectal administration . It has a bioavailability of 85% when taken by mouth . The onset of action is 1–5 min (IV), 15–30 min (IM) , and it has an elimination half-life of 10–20 hours .
Result of Action
The molecular and cellular effects of this compound’s action include inducing apoptosis, increasing Bax expression, and decreasing Bcl-2 protein levels . It also inhibits cell migration and invasion . This compound could decrease N-cadherin, Snail, Vimentin, and PD-L1 expression . It increases miR-200c expression, and decreases PD-L1 expression .
生化分析
Biochemical Properties
Sativan interacts with various enzymes, proteins, and other biomolecules. It is derived from intermediates of primary metabolism, making its biosynthetic pathways extensions and branches of primary pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation of triple negative breast cancer (TNBC) cells by inducing apoptosis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to decrease N-cadherin, Snail, Vimentin, and PD-L1 expression, while increasing miR-200c expression .
准备方法
Synthetic Routes and Reaction Conditions
Sativan can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of organic solvents to isolate the compound from plant materials. Chemical synthesis of this compound involves the use of specific reagents and catalysts to construct the isoflavane structure. Common synthetic routes include the use of cyclization reactions and reduction processes under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the purity and quality of the compound. Additionally, biotechnological approaches, including the use of genetically modified organisms, are being explored to enhance the yield and efficiency of this compound production.
化学反应分析
Types of Reactions
Sativan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized isoflavones, reduced isoflavones, and substituted derivatives with different functional groups.
相似化合物的比较
Sativan is similar to other isoflavanoids such as isovestitol and medicarpin. it has unique properties that distinguish it from these compounds:
Isovestitol: Like this compound, isovestitol is an isoflavane with potential anticancer properties. this compound has shown a more significant effect on the regulation of specific microRNAs and proteins in cancer cells.
Medicarpin: Medicarpin is another isoflavane with antimicrobial and anti-inflammatory properties. This compound, on the other hand, has a broader range of biological activities, including its role in cancer therapy.
属性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-14-5-6-15(17(9-14)20-2)12-7-11-3-4-13(18)8-16(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCLJQCYVCGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sativan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41743-86-6 | |
| Record name | Sativan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
128 - 129 °C | |
| Record name | Sativan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


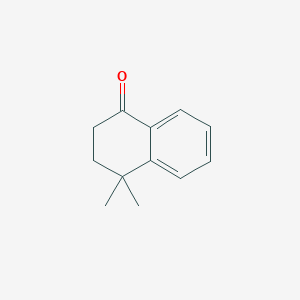
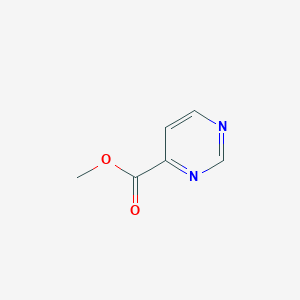
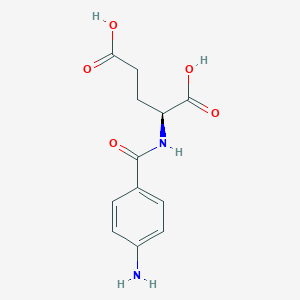
![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)

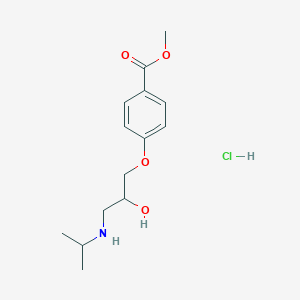
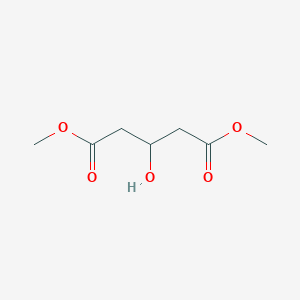
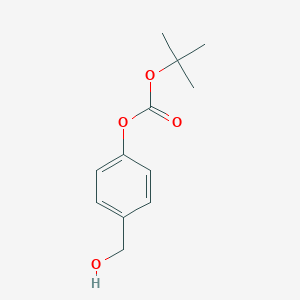


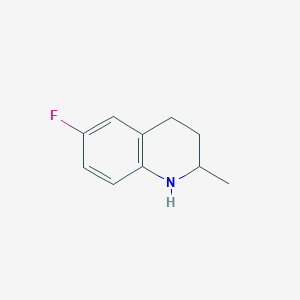
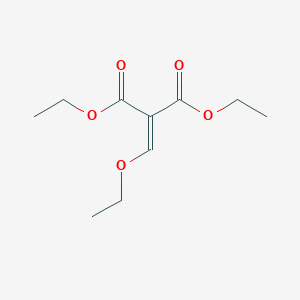
![Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide](/img/structure/B30269.png)
